2-Dibenzofuran-2-ylethanamine
Description
Properties
IUPAC Name |
2-dibenzofuran-2-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16-14/h1-6,9H,7-8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKROQUVFLNFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Dibenzofuran 2 Ylethanamine and Analogues
Strategies for Dibenzofuran (B1670420) Core Functionalization
A crucial aspect of synthesizing 2-Dibenzofuran-2-ylethanamine and its analogues is the effective functionalization of the dibenzofuran core. This sets the stage for the introduction of the ethanamine moiety at the 2-position.
Aldehyde-Based Precursor Synthesis Routes
A primary and efficient pathway to this compound commences with the synthesis of dibenzofuran-2-carbaldehyde. This aldehyde serves as a pivotal precursor for building the two-carbon side chain. One of the most common methods for introducing a formyl group onto an aromatic ring is the Vilsmeier-Haack reaction. acs.orggoogle.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds such as dibenzofuran. acs.orggoogle.comorganic-chemistry.org
Another effective method for the formylation of dibenzofuran involves ortho-lithiation followed by quenching with an appropriate formylating agent. For instance, treatment of a substituted dibenzofuran with n-butyllithium (n-BuLi) generates a lithiated intermediate that can then react with DMF to introduce the aldehyde group. mdpi.com This approach offers good yields and is particularly useful for preparing variously substituted dibenzofuran carbaldehydes. mdpi.com
| Precursor | Reagents | Product | Yield (%) | Reference |
| Dibenzofuran | n-BuLi, DMF | Dibenzofuran-4-carbaldehyde | 65-68 | mdpi.com |
| Dibenzofuran | POCl₃, DMF | Dibenzofuran-2-carbaldehyde | Not specified | acs.orggoogle.comorganic-chemistry.org |
| 2-Methoxydibenzofuran | n-BuLi, DMF | 2-Methoxy-dibenzofuran-4-carbaldehyde | 65 | mdpi.com |
| 2,8-Dimethoxydibenzofuran | n-BuLi, DMF | 2,8-Dimethoxy-dibenzofuran-4-carbaldehyde | 68 | mdpi.com |
| Dibenzofuran-2-ol | n-BuLi (3 equiv.), DMF | 8-Hydroxy-dibenzofuran-4-carbaldehyde | 60 | mdpi.com |
Utilization of Nitroalkenyl Intermediates in Amine Formation
Once dibenzofuran-2-carbaldehyde is obtained, a common and effective strategy is to convert it into a nitroalkenyl intermediate. This is typically achieved through a Henry reaction (also known as a nitroaldol reaction), where the aldehyde is condensed with a nitroalkane, such as nitromethane (B149229), in the presence of a base. sigmaaldrich.comyoutube.comnih.gov This reaction forms a β-nitro alcohol, which can then be dehydrated to yield the corresponding 2-(2-nitroethenyl)dibenzofuran (B14789528). sigmaaldrich.com The nitroalkene is a versatile intermediate, as the nitro group can be readily reduced to a primary amine.
The condensation of dibenzofuran-derived aldehydes with nitromethane is often carried out using ammonium (B1175870) acetate (B1210297) in acetic acid under reflux conditions, affording the nitroalkenyl derivatives in good yields. sigmaaldrich.com
| Aldehyde Precursor | Nitroalkane | Reaction Conditions | Nitroalkenyl Product | Yield (%) | Reference |
| Dibenzofuran-2-carbaldehyde | Nitromethane | AcOH/AcO⁻NH₄⁺, reflux, 4 h | 2-(2-nitroethenyl)dibenzofuran | 84-88 | sigmaaldrich.com |
| Dibenzofuran-4-carbaldehyde | Nitromethane | AcOH/AcO⁻NH₄⁺, reflux, 4 h | 4-(2-nitroethenyl)dibenzofuran | 84-88 | sigmaaldrich.com |
| 2-Methoxy-dibenzofuran-1-carbaldehyde | Nitromethane | AcOH/AcO⁻NH₄⁺, reflux, 4 h | 1-(2-nitroethenyl)-2-methoxydibenzofuran | 84-88 | sigmaaldrich.com |
| 2-Methoxy-dibenzofuran-3-carbaldehyde | Nitromethane | AcOH/AcO⁻NH₄⁺, reflux, 4 h | 3-(2-nitroethenyl)-2-methoxydibenzofuran | 84-88 | sigmaaldrich.com |
Palladium-Catalyzed Synthetic Protocols for Dibenzofuran Incorporation
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of arylethylamines and could be adapted for the synthesis of this compound. acs.orgmdpi.comnih.gov One potential approach is the Heck reaction, which involves the coupling of an aryl halide or triflate with an alkene. organic-chemistry.orgnih.govhw.ac.ukliv.ac.uk For instance, 2-bromodibenzofuran could potentially be coupled with an appropriately protected vinylamine (B613835) equivalent, or with a vinyl species that can be later converted to an amine.
Another strategy involves the Suzuki coupling, which pairs an organoboron compound with an organic halide. researchgate.net A dibenzofuran-2-boronic acid could be coupled with a vinyl halide bearing a protected amino group. While specific examples for the direct synthesis of this compound using these methods are not prevalent in the literature, the general utility of palladium catalysis in forming carbon-carbon bonds with arylethylamine precursors is well-established. acs.orgmdpi.comnih.govtandfonline.com
A plausible synthetic route could involve the Heck reaction of 2-iododibenzofuran (B1296111) with acrylamide, catalyzed by a polymeric palladium catalyst, to form the corresponding cinnamamide. tandfonline.com This intermediate can then be hydrogenated to the arylpropionamide, followed by a Hofmann rearrangement to yield the desired 2-arylethylamine. tandfonline.com
Multicomponent Reaction Approaches in Dibenzofuran-Amine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not well-documented, the principles of MCRs can be applied to the synthesis of related phenylethylamine structures. nih.gov
For example, the Petasis reaction, a multicomponent coupling of a boronic acid, an amine, and a carbonyl compound, is a powerful method for generating highly functionalized amines. researchgate.net A hypothetical MCR for a dibenzofuran analogue could involve the reaction of a dibenzofuran boronic acid, an amine, and a suitable carbonyl compound. Further research in this area could lead to the development of novel and efficient one-pot syntheses of dibenzofuran-based amines.
Advanced Reduction Methodologies for Amine Generation (e.g., Lithium Aluminum Hydride, Microwave-Assisted Reductions)
The final step in the synthesis of this compound from the nitroalkenyl intermediate is the reduction of the nitro group to a primary amine.
Lithium Aluminum Hydride (LiAlH₄)
A widely used and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). sigmaaldrich.com This powerful reducing agent readily converts the nitro group of 2-(2-nitroethenyl)dibenzofuran to the corresponding amine, this compound. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under reflux conditions. sigmaaldrich.com Subsequent workup with an acid, such as HCl in acetone, provides the hydrochloride salt of the amine, which is often a stable, crystalline solid. sigmaaldrich.com
| Nitroalkenyl Precursor | Reducing Agent | Reaction Conditions | Amine Product | Yield (%) | Reference |
| 2-(2-nitroethenyl)dibenzofuran | LiAlH₄ | THF, reflux, 16 h, then HCl/acetone | 2-(Dibenzo[b,d]furan-2-yl)ethanamine Hydrochloride | 65-72 | sigmaaldrich.com |
| 4-(2-nitroethenyl)dibenzofuran | LiAlH₄ | THF, reflux, 16 h, then HCl/acetone | 2-(Dibenzo[b,d]furan-4-yl)ethanamine Hydrochloride | 65-72 | sigmaaldrich.com |
| 1-(2-nitroethenyl)-2-methoxydibenzofuran | LiAlH₄ | THF, reflux, 16 h, then HCl/acetone | 2-(2-Methoxydibenzo[b,d]furan-1-yl)ethanamine Hydrochloride | 65-72 | sigmaaldrich.com |
| 3-(2-nitroethenyl)-2-methoxydibenzofuran | LiAlH₄ | THF, reflux, 16 h, then HCl/acetone | 2-(2-Methoxydibenzo[b,d]furan-3-yl)ethanamine Hydrochloride | 65-72 | sigmaaldrich.com |
Microwave-Assisted Reductions
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.govnih.gov In the context of amine synthesis, microwave irradiation can significantly reduce reaction times and improve yields for the reduction of nitro compounds. beilstein-journals.orgresearchgate.net While specific protocols for the microwave-assisted reduction of 2-(2-nitroethenyl)dibenzofuran are not extensively detailed, the general methodology involves using a reducing agent in a suitable solvent and subjecting the mixture to microwave irradiation. For instance, the reduction of nitroarenes to anilines has been successfully achieved using hydrazine (B178648) as the reducing agent and iron oxide nanocrystals as a catalyst under microwave irradiation. beilstein-journals.org This approach could potentially be adapted for the reduction of nitroalkenes to primary amines, offering a more rapid and efficient alternative to traditional heating methods.
Derivatization Techniques for this compound and its Analogues
The primary amino group of this compound provides a versatile handle for further chemical modification, allowing for the synthesis of a wide range of analogues with potentially diverse properties. Common derivatization techniques include N-acylation, N-alkylation, and reaction with isocyanates.
N-Acylation: The primary amine can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-[2-(dibenzofuran-2-yl)ethyl]acetamide. This is a common transformation for primary amines. guidechem.comchemicalbook.com
N-Alkylation: The amine can be alkylated to form secondary or tertiary amines. Reductive amination is a powerful method for controlled alkylation. This involves reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine. For example, reaction with benzaldehyde (B42025) followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) would yield N-benzyl-2-(dibenzofuran-2-yl)ethanamine.
Reaction with Isocyanates: Primary amines react readily with isocyanates to form ureas. google.com This reaction can be used to introduce a variety of substituents onto the nitrogen atom. For example, reaction with phenyl isocyanate would yield 1-[2-(dibenzofuran-2-yl)ethyl]-3-phenylurea.
These derivatization reactions allow for the systematic modification of the this compound structure, enabling the exploration of structure-activity relationships for various applications.
Introduction of Alkyl and Alkoxy Substituents
The introduction of alkyl and alkoxy groups onto the dibenzofuran scaffold is a crucial step in generating a diverse range of analogues. These substitutions are typically performed on the dibenzofuran ring prior to the formation of the ethanamine side chain.
Alkoxy Substituents: The synthesis of alkoxy-substituted analogues generally commences with the corresponding hydroxylated dibenzofuran, such as dibenzofuran-2-ol. The hydroxyl group can be converted to an alkoxy group through Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which is then reacted with an alkyl halide to yield the desired ether.
Table 1: Proposed Synthesis of Alkoxy-Substituted Dibenzofuran Precursors
| Starting Material | Reagents | Product |
|---|
This approach allows for the introduction of a variety of alkoxy groups by selecting the appropriate alkyl halide.
Alkyl Substituents: The introduction of alkyl groups onto the dibenzofuran ring can be achieved through several methods. One common approach is the Friedel-Crafts acylation, where dibenzofuran is reacted with an acyl chloride or anhydride in the presence of a Lewis acid catalyst to introduce an acyl group. The resulting ketone can then be reduced to the corresponding alkyl group using methods such as the Wolff-Kishner or Clemmensen reduction. For instance, acylation with acetyl chloride would yield 2-acetyl-dibenzofuran, a key precursor for the ethanamine side chain.
Alternatively, direct alkylation of the dibenzofuran ring can be challenging due to potential issues with polysubstitution and regioselectivity. However, under specific catalytic conditions, such as those employing ruthenium complexes, dehydrative C-H alkylation of phenols with alcohols has been demonstrated, a methodology that could potentially be adapted for dibenzofurans. organic-chemistry.org
Stereoselective Synthetic Approaches for Chiral Analogues
The development of stereoselective methods is essential for the synthesis of enantiomerically pure chiral analogues of this compound. These approaches typically involve the asymmetric synthesis of the chiral amine from a prochiral ketone precursor, such as 2-acetyl-dibenzofuran.
Several modern catalytic methods are applicable for this transformation:
Catalytic Asymmetric Reductive Amination: This is a direct and efficient method for converting ketones into chiral primary amines. acs.org A prochiral ketone, in this case, 2-acetyl-dibenzofuran, can be reacted with an ammonia (B1221849) source and a reducing agent in the presence of a chiral transition metal catalyst, such as those based on ruthenium or iridium with chiral phosphine (B1218219) ligands. researchgate.netgoogle.com The choice of ligand is critical for achieving high enantioselectivity.
Enzymatic Transamination: Biocatalytic methods using ω-transaminases offer a green and highly selective alternative for the synthesis of chiral amines. nih.govnih.gov These enzymes catalyze the transfer of an amino group from an amino donor to a ketone acceptor. The reaction of 2-acetyl-dibenzofuran with a suitable amino donor in the presence of an engineered ω-transaminase could yield the desired chiral amine with high enantiomeric excess.
Table 2: Potential Stereoselective Routes to Chiral this compound
| Precursor | Method | Key Reagents/Catalysts | Product |
|---|---|---|---|
| 2-Acetyl-dibenzofuran | Catalytic Asymmetric Reductive Amination | Chiral Ru or Ir catalyst, NH3 source, H2 or other reducing agent | (R)- or (S)-2-Dibenzofuran-2-ylethanamine |
Preparation and Characterization of Crystalline Hydrochloride Salts and Other Solid Forms
The preparation of a crystalline salt, such as a hydrochloride, is a common practice for amine-containing compounds to improve their stability, solubility, and handling properties. nih.gov
Preparation: The hydrochloride salt of this compound can be prepared by reacting the free base with hydrochloric acid. google.com Typically, the amine is dissolved in a suitable organic solvent, and a solution of hydrogen chloride in an organic solvent (e.g., diethyl ether or isopropanol) or gaseous hydrogen chloride is added. The salt then precipitates from the solution and can be isolated by filtration. The choice of solvent and the rate of addition of the acid can influence the crystalline form of the resulting salt.
Characterization: The formation and purity of the hydrochloride salt can be confirmed by a variety of analytical techniques. The crystalline nature of the solid can be investigated using techniques such as X-ray powder diffraction (XRPD), which provides information about the crystal lattice structure. nih.govacs.orgacs.orgresearchgate.net Spectroscopic methods are also crucial for characterization. Infrared (IR) spectroscopy can confirm the presence of the ammonium ion (R-NH3+), which exhibits characteristic N-H stretching and bending vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of the salt.
The physical properties of the crystalline salt, such as its melting point and dissolution rate, are important characteristics that are influenced by its solid-state form.
Advanced Spectroscopic and Diffraction Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and stereochemistry of a compound can be determined.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of 2-Dibenzofuran-2-ylethanamine is predicted to exhibit distinct signals corresponding to the aromatic protons of the dibenzofuran (B1670420) core and the aliphatic protons of the ethanamine side chain.
The dibenzofuran moiety contains seven aromatic protons. Their chemical shifts are influenced by the anisotropic effects of the fused ring system and the position of the ethanamine substituent. Protons on the dibenzofuran ring system typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, and multiplets) will depend on the through-bond and through-space interactions with neighboring protons.
The ethanamine side chain consists of two methylene (B1212753) groups (-CH₂-CH₂-NH₂). The protons of the methylene group adjacent to the dibenzofuran ring (Ar-CH₂) are expected to appear as a triplet at approximately δ 2.9-3.1 ppm, influenced by the electron-withdrawing nature of the aromatic system. The protons of the terminal methylene group adjacent to the amino group (-CH₂-NH₂) are also anticipated to be a triplet, shifted slightly upfield to around δ 2.7-2.9 ppm. The amino group protons (-NH₂) typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic Protons (Dibenzofuran) | 7.0 - 8.5 | Multiplets |
| Ar-CH ₂- | 2.9 - 3.1 | Triplet |
| -CH ₂-NH₂ | 2.7 - 2.9 | Triplet |
| -NH ₂ | Variable | Broad Singlet |
Note: Predicted values are based on the analysis of similar compounds and may vary from experimental results.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. This compound is expected to show 14 distinct signals, corresponding to the 12 carbons of the dibenzofuran ring system and the 2 carbons of the ethanamine side chain.
The aromatic carbons of the dibenzofuran core will resonate in the region of δ 110-160 ppm. The chemical shifts of these carbons are influenced by their position within the fused ring system and the attachment of the ethanamine substituent. The two carbons of the ethanamine side chain are expected to appear in the aliphatic region of the spectrum. The carbon attached to the aromatic ring (Ar-C H₂) would likely be found around δ 35-40 ppm, while the carbon bonded to the nitrogen atom (-C H₂-NH₂) would be slightly more deshielded, appearing around δ 40-45 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons (Dibenzofuran) | 110 - 160 |
| Ar-C H₂- | 35 - 40 |
| -C H₂-NH₂ | 40 - 45 |
Note: Predicted values are based on the analysis of similar compounds and may vary from experimental results.
Mass Spectrometry (MS) Methodologies
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) for Accurate Mass Determination
ESI-HRMS is a soft ionization technique that allows for the precise determination of the mass-to-charge ratio (m/z) of an analyte, often with accuracy to several decimal places. For this compound (C₁₄H₁₃NO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This accurate mass measurement is critical for confirming the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.
Predicted ESI-HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₄H₁₄NO⁺ | 212.1070 |
Note: The calculated m/z is for the most abundant isotopes of each element.
Collision-Induced Dissociation (CID) Experiments for Fragmentation Pathway Analysis
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of a selected precursor ion. The resulting fragment ions provide valuable information about the structure of the molecule. For the protonated this compound ion, the primary fragmentation pathway is expected to be the cleavage of the C-C bond beta to the aromatic ring, a characteristic fragmentation for phenethylamine (B48288) derivatives. nih.govresearchgate.netdoi.orgnih.govresearchgate.net This would result in the formation of a stable dibenzofuranylmethyl carbocation. Another likely fragmentation would involve the loss of ammonia (B1221849) from the protonated molecule.
Predicted Major Fragment Ions in CID of [C₁₄H₁₃NO + H]⁺
| Predicted m/z | Proposed Fragment Structure/Loss |
| 181 | [C₁₃H₉O]⁺ (Loss of CH₂NH₂) |
| 195 | [C₁₄H₁₂N]⁺ (Loss of NH₃) |
Note: The fragmentation pattern is predicted based on the known behavior of similar chemical structures and may differ from experimental observations.
Comprehensive Two-Dimensional Chromatography Coupled with Mass Spectrometry
For the analysis of this compound in complex mixtures, such as in biological or environmental samples, comprehensive two-dimensional gas chromatography (GCxGC) or liquid chromatography (LCxLC) coupled with mass spectrometry offers superior separation power compared to one-dimensional methods. nih.govnih.govbirmingham.ac.ukrsc.orgresearchgate.net This technique utilizes two columns with different separation mechanisms (e.g., nonpolar and polar) to resolve co-eluting compounds. The enhanced resolution provided by GCxGC-MS or LCxLC-MS is invaluable for the accurate identification and quantification of the target analyte by minimizing matrix interference and separating it from isomeric and isobaric compounds.
Liquid Chromatography-High Resolution Mass Spectrometry for Mixture Analysis
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful analytical tool for the separation, detection, and identification of compounds within complex mixtures. acs.org This technique couples the separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers. mdpi.com For the analysis of this compound, LC-HRMS provides unequivocal confirmation of its molecular formula and offers insights into its structure through fragmentation analysis.
In a typical application, the sample mixture is first separated on a chromatographic column. Due to its amine functional group and aromatic system, this compound would likely be analyzed using a reversed-phase column (e.g., C18) with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol.
Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ is then measured with high mass accuracy (typically <5 ppm), allowing for the confident determination of its elemental composition (C₁₄H₁₄NO⁺).
Further structural information is obtained via tandem mass spectrometry (MS/MS), where the protonated molecule is fragmented through collision-induced dissociation (CID). The fragmentation pattern is characteristic of the molecule's structure. For this compound, the primary fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the nitrogen atom, a common behavior for phenethylamine derivatives. researchgate.netmdpi.com The most prominent fragmentation would be the cleavage of the Cα-Cβ bond, leading to the formation of a stable dibenzofuranylmethyl fragment.
Table 1: Predicted LC-HRMS Data for this compound
| Parameter | Expected Value/Information |
|---|---|
| Molecular Formula | C₁₄H₁₃NO |
| Monoisotopic Mass | 211.0997 g/mol |
| Protonated Molecule [M+H]⁺ (ESI+) | m/z 212.1070 |
| Predicted Key MS/MS Fragments | m/z 182.0753 (loss of CH₂NH₂) |
| m/z 165.0542 (loss of C₂H₄NH₂) |
Data are predicted based on the chemical structure and common fragmentation patterns of related compounds.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental techniques used to identify the functional groups present in a molecule. The methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, ethyl linker, and dibenzofuran core. As a primary amine, it is expected to show two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comlibretexts.org The presence of two bands in this region is a clear indicator of an -NH₂ group. wpmucdn.com
The dibenzofuran ring system would produce several characteristic absorptions. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected in the 1650-1450 cm⁻¹ region. A strong, characteristic absorption corresponding to the aryl-ether C-O-C stretch of the furan (B31954) ring is also anticipated.
Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3400 - 3250 (two bands) | Medium |
| Aromatic C-H Stretch | Dibenzofuran | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H Stretch | Ethyl (-CH₂-) | 2960 - 2850 | Medium |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |
| C=C Stretch | Aromatic Ring | 1650 - 1450 | Medium to Strong |
| Aryl C-O-C Stretch | Dibenzofuran | 1300 - 1200 | Strong |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak to Medium |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Broad, Strong |
Data are based on established correlation tables for IR spectroscopy. orgchemboulder.comvscht.cz
X-ray Powder Diffraction (XRPD) and Single-Crystal X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction techniques are indispensable for the unambiguous determination of the solid-state structure of crystalline materials. Single-crystal X-ray diffraction (SCXRD) provides the most detailed information, revealing the precise three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles. mdpi.com X-ray Powder Diffraction (XRPD) is used to analyze a polycrystalline powder, providing a characteristic fingerprint that can be used to identify the crystalline phase, assess purity, and monitor polymorphism. nih.gov
For this compound, obtaining a single crystal suitable for SCXRD analysis would allow for the complete elucidation of its molecular conformation and supramolecular assembly in the solid state. The analysis would reveal how the molecules pack together, driven by intermolecular forces such as hydrogen bonding from the primary amine group (N-H···N or N-H···O interactions) and potential π-π stacking interactions between the planar dibenzofuran ring systems. sciencenet.cn
If single crystals are not obtainable, XRPD serves as a crucial alternative. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is unique to a specific crystalline form. It is used to characterize the bulk material and can readily distinguish between different polymorphs, as each will have a unique crystal lattice and thus a different diffraction pattern.
Table 3: Information Obtainable from X-ray Diffraction Analysis of this compound
| Technique | Parameter Determined | Significance |
|---|---|---|
| Single-Crystal XRD | Crystal System, Space Group | Defines the symmetry and repeating unit of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell. | |
| Atomic Coordinates | Provides the exact position of every non-hydrogen atom. | |
| Molecular Packing and Conformation | Reveals intermolecular interactions (e.g., hydrogen bonding, π-stacking). | |
| X-ray Powder Diffraction | 2θ Peak Positions and Intensities | Provides a unique "fingerprint" for a specific crystalline form. |
| Phase Identification and Purity | Compares the experimental pattern to known standards or identifies mixtures. |
Differential Scanning Calorimetry (DSC) for Polymorphic and Phase Behavior Studies
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is widely used in the pharmaceutical sciences to study melting, crystallization, phase transitions, and polymorphism. tainstruments.comakjournals.com
A DSC analysis of a crystalline sample of this compound would yield a thermogram showing its thermal behavior upon heating. A sharp endothermic peak would indicate the melting of the crystalline solid. The temperature at the peak maximum is taken as the melting point (Tₘ), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHբ). These are characteristic physical properties of a specific crystalline form.
DSC is particularly valuable for investigating polymorphism. europeanpharmaceuticalreview.com Different polymorphs of a compound will generally have distinct melting points and enthalpies of fusion. Furthermore, DSC can detect solid-solid phase transitions, where a less stable form (metastable) transforms into a more stable form upon heating, which appears as an exothermic event prior to the final melting endotherm. This phenomenon is known as a melt-recrystallization event. By employing different heating and cooling rates, DSC can be used to map the phase behavior of the compound and identify the conditions under which different polymorphs are formed or interconverted.
Table 4: Potential Thermal Events for this compound Detectable by DSC
| Thermal Event | Appearance on Thermogram | Information Gained |
|---|---|---|
| Glass Transition (for amorphous form) | Step change in the baseline | Temperature at which the amorphous solid transitions to a rubbery state. |
| Crystallization (of amorphous form) | Exothermic peak | Temperature at which the disordered amorphous material arranges into a crystal lattice. |
| Polymorphic Transition | Exothermic peak | Transition from a metastable to a more stable crystalline form. |
| Melting | Endothermic peak | Melting point (Tₘ) and enthalpy of fusion (ΔHբ) of a specific crystalline form. |
| Decomposition | Broad endotherm or exotherm (often at high T) | Onset temperature of thermal degradation. |
Solid-State NMR Spectroscopy for Crystalline Form Discrimination
Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a non-destructive technique that provides detailed information about the local chemical environment of atoms in solid materials. researchgate.net It is exceptionally sensitive to the subtle differences in molecular conformation and crystal packing that define polymorphism, making it a powerful tool for discriminating between different crystalline forms. jeol.comirispublishers.com
The most common SS-NMR experiment for this purpose is ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS). In a crystalline solid, the precise arrangement of neighboring molecules influences the electron distribution around each carbon atom. Consequently, chemically equivalent carbons in different polymorphs will experience different local magnetic fields and will therefore have different chemical shifts in the ¹³C CP/MAS spectrum. A single crystalline form will exhibit one peak for each unique carbon atom in the asymmetric unit, whereas a mixture of polymorphs will show multiple peaks for some or all carbons.
For this compound, the ¹³C CP/MAS spectrum would provide a distinct fingerprint for each of its potential crystalline forms. Differences in the chemical shifts of the 14 unique carbon atoms would be observed between polymorphs, providing unequivocal evidence of their distinct solid-state structures. This makes SS-NMR a complementary technique to XRPD for the identification and quantification of polymorphic forms in a bulk sample. nih.govnih.gov
Table 5: Application of Solid-State NMR to this compound
| Technique | Information Provided | Application to Polymorphism |
|---|---|---|
| ¹³C CP/MAS NMR | Isotropic chemical shifts for each carbon atom in the solid state. | Different polymorphs will produce distinct sets of chemical shifts, providing a unique spectral fingerprint for each form. |
| Number of signals corresponds to the number of crystallographically inequivalent carbons. | The presence of multiple peaks for a single carbon position indicates a mixture of polymorphs or multiple molecules in the asymmetric unit. |
| ¹H T₁ Relaxation Times | Information on molecular mobility and packing density. | Differences in relaxation times can be used to distinguish between polymorphs and amorphous content. |
Computational and Theoretical Studies on 2 Dibenzofuran 2 Ylethanamine and Its Analogues
Molecular Docking Investigations of Ligand-Biomacromolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor.
In the context of drug discovery, molecular docking is instrumental in identifying how a ligand, such as a dibenzofuran (B1670420) derivative, might interact with the primary binding site (orthosteric site) of a biological target. For instance, studies on dibenzofuran-based inhibitors of matrix metalloproteinase-12 (MMP-12) have utilized molecular docking to elucidate the key interactions within the enzyme's active site. nih.gov These studies reveal that specific substructures on the dibenzofuran scaffold can significantly contribute to binding affinity and selectivity. nih.gov
Similarly, molecular docking simulations of benzofuran (B130515) derivatives with bovine serum albumin (BSA) have been performed to understand their binding modes. These computational studies can predict the specific amino acid residues involved in the interaction, distinguishing between hydrophobic interactions and hydrogen bonding. mdpi.com For example, one such study predicted that a 4-nitrophenyl-functionalized benzofuran derivative (BF1) binds within the interior of BSA, forming hydrogen bonds with residues such as Glu-424, Ser-428, and Lys-431, and engaging in hydrophobic interactions with Leu-189 and Ile-455. mdpi.com
Table 1: Predicted Interactions of a Benzofuran Derivative (BF1) with Bovine Serum Albumin (BSA)
| Interaction Type | Interacting Residues in BSA |
|---|---|
| Hydrogen Bonding | Glu-424, Ser-428, Lys-431 |
| Hydrophobic Interactions | Leu-189, Ile-455 |
Data derived from a molecular docking study on a 4-nitrophenyl-functionalized benzofuran derivative. mdpi.com
Beyond a static binding pose, computational methods can predict how the binding of a ligand may induce conformational changes in the receptor, a concept known as "induced fit." Molecular dynamics (MD) simulations, often used in conjunction with molecular docking, can provide insights into the dynamic nature of the ligand-receptor complex. For dibenzofuran-based MMP-12 inhibitors, MD simulations have been employed to assess the stability of the docked poses and to observe the conformational adjustments of both the ligand and the protein over time. nih.gov These simulations can confirm the stability of key interactions and reveal the flexibility of certain regions of the binding pocket upon ligand binding. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of atoms, molecules, and solids. DFT has been applied to various dibenzofuran derivatives to understand their fundamental properties. For instance, DFT calculations have been used to study the antioxidative activities of benzofuran–stilbene hybrid compounds. rsc.org These studies can determine properties like bond dissociation energies (BDE) to predict the radical scavenging potential of the molecule. rsc.org
In another application, DFT has been used to estimate the heats of formation for polychlorinated dibenzofurans (PCDFs). nih.gov By understanding the energetics of these molecules, researchers can develop algorithms to predict the thermodynamic properties of a large number of related isomers without the need for extensive calculations for each one. nih.gov
Table 2: Application of DFT in Studying Dibenzofuran and Benzofuran Derivatives
| Studied Property | Compound Class | Key Findings |
|---|---|---|
| Antioxidative Activity | Benzofuran–stilbene hybrids | Prediction of radical scavenging potential through calculation of bond dissociation energies. rsc.org |
| Heats of Formation | Polychlorinated dibenzofurans (PCDFs) | Development of a predictive algorithm for thermodynamic properties based on DFT-calculated energies. nih.gov |
Quantum chemical calculations can provide a detailed understanding of the nature and strength of intermolecular interactions that govern ligand-receptor binding. For dibenzofuran, theoretical analyses have been combined with spectroscopic methods to investigate the structural preferences of its complexes with various solvents. researchgate.net These studies can differentiate between different types of non-covalent interactions, such as OH∙∙∙O hydrogen bonds and OH∙∙∙π interactions, and determine their relative energetic contributions. researchgate.net This level of detail is crucial for a precise understanding of the forces driving molecular recognition.
Homology Modeling for Receptor Structure Prediction in Ligand Binding Studies
In cases where the experimental three-dimensional structure of a target receptor is not available, homology modeling can be used to build a theoretical model. This technique relies on the known experimental structure of a homologous protein (a template) to predict the structure of the target protein.
This approach has been successfully used to build 3D models of receptors for which no crystal structure exists, thereby enabling molecular docking studies. For example, homology models of the dopamine D2 receptor have been developed based on the crystal structures of other G protein-coupled receptors. researchgate.net These models were then used in docking studies to investigate the binding modes of various antagonists. researchgate.net Similarly, homology modeling has been applied to construct 3D structures of bovine Toll-like receptors (TLRs) to study their dimerization and interaction with ligands. mdpi.com For a novel target of 2-Dibenzofuran-2-ylethanamine where the structure is unknown, homology modeling would be a critical first step in a computational drug discovery pipeline.
In Silico Predictions of Biotransformation Pathways and Metabolite Profiling
The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacokinetic profile and potential toxicity. While experimental data on the biotransformation of this compound is not available, in silico computational methods provide a powerful approach to predict its metabolic pathways. These predictive models utilize various strategies, including ligand-based approaches that rely on the compound's chemical structure and structure-based approaches that model the interaction between the substrate and metabolic enzymes. creative-biolabs.comnih.gov Modern software suites often combine machine learning, quantum mechanics, and knowledge-based rules to achieve high-accuracy predictions for Phase I and Phase II metabolism. optibrium.comacs.orgnih.gov
In silico metabolism prediction tools such as Semeta™, CyProduct, and BioTransformer can forecast the routes, sites, and products of metabolism. optibrium.comacs.orgnih.govnih.gov These programs model the interactions with key enzyme families, including Cytochrome P450s (CYPs), flavin-containing monooxygenases (FMOs), and UDP-glucuronosyltransferases (UGTs), to generate a profile of likely metabolites. optibrium.comnews-medical.net
For this compound, biotransformation is predicted to occur at two primary locations: the dibenzofuran core and the ethylamine side chain.
Metabolism of the Dibenzofuran Core: The dibenzofuran ring system is susceptible to Phase I oxidation reactions, primarily catalyzed by cytochrome P450 enzymes. nih.gov The most probable reaction is aromatic hydroxylation, where a hydroxyl group (-OH) is added to one of the aromatic rings. The specific position of hydroxylation is determined by the regioselectivity of the CYP isoforms involved.
Metabolism of the Ethanamine Side Chain: The ethylamine side chain is analogous to that of phenethylamine (B48288), a well-studied class of compounds. Metabolism studies of phenethylamine derivatives show that common biotransformations include hydroxylation and N-acetylation. researchgate.netnih.gov Therefore, the ethylamine moiety of this compound is a likely target for N-acetyltransferases, leading to an N-acetylated metabolite. Oxidative deamination by monoamine oxidase (MAO) could also be a potential pathway, leading to the corresponding aldehyde and carboxylic acid derivatives.
Based on these established metabolic principles, a profile of potential metabolites for this compound can be predicted. The following table outlines the most probable biotransformation pathways and the resulting metabolites.
Table 1: Predicted Metabolites of this compound
| Predicted Metabolite | Metabolic Reaction | Enzyme Family (Predicted) | Metabolic Phase |
|---|---|---|---|
| Hydroxydibenzofuran-2-ylethanamine | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Phase I |
| N-acetyl-2-dibenzofuran-2-ylethanamine | N-Acetylation | N-acetyltransferase (NAT) | Phase II |
| 2-(2-Dibenzofuranyl)ethanol | Oxidative Deamination followed by Reduction | Monoamine Oxidase (MAO), Aldehyde Reductase | Phase I |
| (2-Dibenzofuranyl)acetic acid | Oxidative Deamination followed by Oxidation | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase | Phase I |
| Glucuronide conjugate of Hydroxydibenzofuran-2-ylethanamine | Glucuronidation | UDP-glucuronosyltransferase (UGT) | Phase II |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental pillars of modern drug design. drugdesign.org They aim to correlate the chemical structure of a series of compounds with their biological activity, providing crucial insights for the rational design of more potent and selective molecules. drugdesign.orgwjbphs.com While specific SAR or QSAR studies for this compound have not been published, research on analogous dibenzofuran derivatives provides a framework for understanding the key structural features that govern their bioactivity.
A notable example is a three-dimensional QSAR (3D-QSAR) study conducted on a series of novel dibenzofuran derivatives as inhibitors of Protein Tyrosine Phosphatase Meg2 (PTP-MEG2), a promising therapeutic target for various human diseases. nih.govnih.gov This study utilized the "HipHop" technique to generate a common-feature pharmacophore model, which is a 3D arrangement of essential chemical features that a molecule must possess to be active. nih.gov
The best-generated pharmacophore model, hypo3-PTP-MEG2, identified several key features crucial for inhibitory activity. nih.gov These features serve as a blueprint for designing new, potentially more effective, dibenzofuran-based inhibitors. nih.govnih.gov The essential components of this pharmacophore model are:
One Ring Aromatic (RA) feature: This indicates the importance of an aromatic ring system, such as a fluoro-phenyl group within the fused ring system, for binding to the target. nih.gov
Three Hydrophobic (Hyd) features: These highlight the necessity of nonpolar, hydrophobic groups that can engage in favorable interactions within hydrophobic pockets of the target protein. In the studied analogues, these features were mapped to an isopropyl group, a phenyl group, and an ethyl moiety. nih.gov
Two Hydrogen Bond Acceptor (HBA) features: These features are critical for forming hydrogen bonds with the target protein, which are vital for strong binding affinity. The model identified the carbonyl oxygen and the oxygen atom in an alkyloxy group as key hydrogen bond acceptors. nih.gov
This 3D-QSAR model provides clear design principles. To enhance the PTP-MEG2 inhibitory activity of a dibenzofuran scaffold, modifications should aim to incorporate or optimize these pharmacophoric features. For instance, introducing substituents that enhance hydrophobicity in specific regions or adding groups capable of acting as strong hydrogen bond acceptors could lead to compounds with improved potency. nih.govnih.gov Such computational models are invaluable for prioritizing the synthesis of new analogues and accelerating the drug discovery process.
The key design principles derived from the 3D-QSAR analysis of dibenzofuran analogues are summarized in the table below.
Table 2: Pharmacophoric Features and Design Principles for Dibenzofuran Analogues
| Pharmacophoric Feature | Description | Structural Requirement/Example | Design Implication |
|---|---|---|---|
| Ring Aromatic (RA) | An aromatic ring system involved in π-π stacking or other aromatic interactions. | Fluoro-phenyl group in the fused ring system. nih.gov | Incorporate or maintain aromatic moieties at specific positions to ensure interaction with aromatic residues in the binding site. |
| Hydrophobic (Hyd) | Nonpolar groups that fit into hydrophobic pockets of the target enzyme. | Isopropyl group, phenyl group, ethyl moiety. nih.gov | Introduce or optimize the size and shape of alkyl or aryl substituents to maximize hydrophobic interactions. |
| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons that can accept a hydrogen bond. | Carbonyl oxygen, oxygen atom in an alkyloxy group. nih.gov | Position electronegative atoms (like oxygen or nitrogen) strategically to form key hydrogen bonds with amino acid residues in the active site. |
Pharmacological Targets and Mechanistic Studies of 2 Dibenzofuran 2 Ylethanamine and Its Derivatives
Serotonin (B10506) Receptor (5-HT) System Interactions
Research into 2-Dibenzofuran-2-ylethanamine and its analogs has revealed significant interactions with the serotonin receptor system, particularly the 5-HT2A and 5-HT2C subtypes. These receptors are key players in a multitude of physiological and neuropsychological processes. The activity of these compounds is largely attributed to their agonistic behavior at these receptor sites. acs.orgnih.gov
A series of synthesized dibenzofuranylethylamines, including the parent compound this compound, have demonstrated varied agonist and partial agonist activities at 5-HT2A and 5-HT2C receptors. Notably, some derivatives exhibit significant selectivity for the 5-HT2C receptor. For instance, certain analogs have been identified as full agonists at the 5-HT2C receptor, while concurrently acting as partial agonists with significantly lower affinity for the 5-HT2A receptor. acs.orgnih.gov This preferential activity underscores the potential for developing more selective therapeutic agents. The functional potencies of these compounds, however, have been noted to be in the micromolar range or slightly better, which may temper their immediate preclinical attractiveness without further optimization. acs.org
| Compound | 5-HT2A Receptor Activity | 5-HT2C Receptor Activity | Reference |
|---|---|---|---|
| Dibenzofuranylethylamine Analogs | Partial Agonist (micromolar or lower affinity) | Full Agonist | acs.orgnih.gov |
The selectivity of dibenzofuranylethylamine derivatives for the 5-HT2C receptor over the 5-HT2A receptor has been attributed to a single, non-conserved amino acid residue within the orthosteric binding site of these receptors. acs.orgresearchgate.net Specifically, the 5-HT2C receptor possesses an alanine (B10760859) residue (A222^5.46), whereas the 5-HT2A receptor has a bulkier and less hydrophobic serine residue (S242^5.46) at the equivalent position. acs.org
Molecular docking studies suggest that the presence of the larger serine residue in the 5-HT2A receptor displaces the dibenzofuran (B1670420) moiety of the ligand. This displacement weakens or abrogates critical interactions, such as a π–π stacking interaction with a phenylalanine residue (Phe6.52) and a hydrogen bond with a serine residue (Ser5.43). researchgate.net In contrast, the smaller alanine residue in the 5-HT2C receptor allows for a more favorable binding orientation, thus explaining the observed selectivity. acs.orgresearchgate.net
The functional activities of this compound and its derivatives at the 5-HT2A and 5-HT2C receptors have been quantitatively assessed using standard fluorescence-based calcium mobilization assays. acs.orgnih.gov These assays measure the increase in intracellular calcium concentration ([Ca2+]) following receptor activation. Since 5-HT2 receptors are Gq/11-coupled, their activation leads to a signaling cascade that results in the release of calcium from intracellular stores. By monitoring this calcium flux, researchers can determine the efficacy and potency of a compound as an agonist or partial agonist.
To determine the binding affinities of dibenzofuranylethylamines for the 5-HT2A and 5-HT2C receptors, radioligand displacement assays have been employed. acs.orgnih.gov These competitive binding assays measure the ability of the unlabeled test compound to displace a known radiolabeled ligand from the receptor. For the 5-HT2A receptor, [3H]ketanserin is a commonly used radioligand, while [3H]mesulergine is utilized for the 5-HT2C receptor. acs.orgnih.gov The resulting data allows for the calculation of the inhibition constant (Ki), which is a measure of the compound's binding affinity for the receptor.
| Receptor | Radioligand | Reference |
|---|---|---|
| 5-HT2A | [3H]ketanserin | acs.orgnih.gov |
| 5-HT2C | [3H]mesulergine | acs.orgnih.gov |
Protein Kinase Inhibition Investigations (e.g., Casein Kinase 2 (CK2) Inhibition)
The dibenzofuran scaffold, the core structure of this compound, has been identified as a promising lead structure for the development of inhibitors against protein kinases, including Casein Kinase 2 (CK2). acs.orgnih.gov CK2 is a serine/threonine kinase that is often overexpressed in cancer cells, making it an attractive target for anticancer drug development.
Derivatives of the dibenzofuran scaffold have been shown to act as potent inhibitors of CK2 through an ATP-competitive mechanism. acs.org This means that these compounds bind to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. The inhibitory potential of these compounds has been demonstrated through in vitro kinase activity assays, with some derivatives exhibiting IC50 values in the low nanomolar range. acs.orgnih.gov The development of these dibenzofuran-based inhibitors highlights the therapeutic potential of this chemical class beyond its effects on the serotonin system.
Exploration of Protein-Protein Interaction Inhibition (PPII) Modalities
The ability of small molecules to modulate protein-protein interactions (PPIs) is a rapidly growing area of drug discovery. The rigid, planar structure of the dibenzofuran nucleus provides a scaffold that can be functionalized to interact with the often large and shallow surfaces involved in PPIs.
Recent research has highlighted the potential of dibenzofuran derivatives in disrupting clinically relevant interactions. For instance, certain dibenzofuran-containing compounds have been investigated as inhibitors of the LIN28 protein's interaction with the let-7 pre-miRNA acs.org. LIN28 is an RNA-binding protein, and its inhibition is a promising strategy in cancer therapy due to its role in oncogenesis and the maintenance of cancer stem cells acs.org. While this is technically a protein-RNA interaction, the principles of disrupting such macromolecular interactions with small molecules are highly relevant to the field of PPII.
In one study, a library of trisubstituted pyrrolinones, some featuring dibenzofuran moieties, were screened for their ability to disrupt the LIN28–let-7 interaction. The structure-activity relationship (SAR) studies revealed that specific substitutions on the core scaffold were crucial for activity, indicating that the dibenzofuran structure can serve as a valuable pharmacophore in the design of inhibitors for such complex biological interactions acs.org. These findings suggest that derivatives of this compound could be rationally designed to target specific "hot spots" on protein surfaces, thereby inhibiting pathological protein-protein associations.
Interactions with Cytochrome P450 Enzymes (e.g., P450 1A1, P450 1A2)
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics and endogenous compounds. The interaction of dibenzofuran derivatives with these enzymes, particularly CYP1A1 and CYP1A2, has been a subject of interest due to the potential for drug-drug interactions and the role of these enzymes in the activation of procarcinogens nih.gov.
Dibenzofuran derivatives have been shown to act as inhibitors of CYP enzymes through various mechanisms. The specific mechanism of inhibition, whether competitive, non-competitive, or mechanism-based, is highly dependent on the substitution pattern of the dibenzofuran core.
Mechanism-based inhibition (MBI) is a particularly important type of irreversible inhibition where the inhibitor is converted by the enzyme into a reactive metabolite that covalently binds to the enzyme, leading to its inactivation frontiersin.org. This type of inhibition is time-dependent and requires the catalytic activity of the enzyme. While direct evidence for MBI by this compound is not available, related polycyclic aromatic compounds have been shown to be mechanism-based inhibitors of P450s researchgate.net. For example, certain aryl and aryl-alkyl acetylenes have been identified as mechanism-based inhibitors of these enzymes nih.gov. The potential for a dibenzofuran derivative to undergo metabolic activation to a reactive intermediate that can then adduct the P450 enzyme is a key area of investigation.
Reversible inhibition, where the inhibitor binds non-covalently to the enzyme, is also a common mechanism. The planar structure of the dibenzofuran ring allows it to fit into the active sites of CYP1A1 and CYP1A2, which are known to accommodate planar substrates. The nature and position of substituents on the dibenzofuran ring will dictate the binding affinity and the type of reversible inhibition.
The design of selective P450 modulators based on the dibenzofuran scaffold relies on understanding the structure-activity relationships (SAR) governing their interaction with the enzyme's active site nih.gov. The development of selective inhibitors for specific CYP isozymes is a significant challenge due to the high structural homology among them researchgate.net.
For the CYP1 family, which includes CYP1A1, CYP1A2, and CYP1B1, the active sites are relatively planar and hydrophobic. Therefore, planar polycyclic molecules like dibenzofurans are good starting points for inhibitor design researchgate.net. QSAR studies on various inhibitors have indicated that electrostatic and hydrophobic interactions, as well as lipophilicity, are key factors for CYP inhibition nih.gov.
The strategic placement of functional groups on the dibenzofuran ring can enhance potency and selectivity. For example, the addition of ether and ester functionalities to the dibenzofuran backbone has been explored to create novel P450 inhibitors nih.gov. Molecular modeling and docking studies can be employed to predict the binding modes of dibenzofuran derivatives within the active sites of CYP1A1 and CYP1A2, guiding the synthesis of more potent and selective inhibitors.
Exploration of Other Potential Biological Targets and Activities (e.g., Antimicrobial, Antitumor Mechanisms in Model Systems)
Beyond their interactions with P450 enzymes, dibenzofuran derivatives have been investigated for a range of other biological activities, including antimicrobial and antitumor effects.
Antimicrobial Activity:
The dibenzofuran scaffold is present in several natural products with known antimicrobial properties. Synthetic derivatives have also shown promising activity against a variety of pathogenic microorganisms. For instance, a review of dibenzofuran derivatives highlights their potential as antibacterial agents ekb.eg. The mechanism of action for their antimicrobial effects can vary and may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity and electronic properties conferred by different substituents on the dibenzofuran ring can significantly influence the antimicrobial spectrum and potency.
Antitumor Mechanisms:
A growing body of evidence supports the potential of dibenzofuran derivatives as anticancer agents biointerfaceresearch.com. Their mechanisms of action are diverse and can include:
Kinase Inhibition: Several dibenzofuran derivatives have been designed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. For example, derivatives inspired by the natural product cercosporamide (B1662848) have been developed as dual inhibitors of Pim and CLK1 kinases, which are involved in cell proliferation and survival nih.gov.
Induction of Apoptosis: Some dibenzofuran compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.
Interaction with Nucleic Acids: The planar nature of the dibenzofuran ring system allows for intercalation into DNA, which can disrupt DNA replication and transcription, leading to cytotoxicity in cancer cells.
The table below summarizes some of the reported antitumor activities of dibenzofuran derivatives.
| Compound Class | Cancer Cell Line | Reported Activity | Reference |
| Kehokorins A, D, E | HeLa | IC50 values ranging from 1.5 to 6.1 mg/mL | biointerfaceresearch.com |
| Cercosporamide-inspired derivatives | MV4-11 (AML) | Low micromolar anticancer potency | nih.gov |
In Vitro Biological Profiling Methodologies (Excluding Clinical Outcomes)
The evaluation of the biological activity of this compound and its derivatives relies on a variety of in vitro assays. These methodologies are crucial for determining the potency, selectivity, and mechanism of action of new compounds without involving clinical trials.
Enzyme Inhibition Assays:
Cytochrome P450 Inhibition: The inhibitory potential of dibenzofuran derivatives against specific CYP isozymes is commonly assessed using fluorescence-based or HPLC-based assays with probe substrates. For example, the O-dealkylation of alkoxyresorufins is a widely used method to measure the activity of CYP1A1 and CYP1A2 researchgate.net. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays. To distinguish between reversible and time-dependent inhibition, pre-incubation studies are performed frontiersin.org.
Kinase Assays: The inhibitory activity against protein kinases is often measured using luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction nih.gov. These assays can be performed in a high-throughput format to screen libraries of compounds against a panel of kinases to determine their selectivity profile.
Antimicrobial Susceptibility Testing:
The antimicrobial activity of dibenzofuran derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the compound that prevents visible growth of a microorganism. Common methods include:
Broth microdilution: This method involves preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well plate, which is then inoculated with the test microorganism.
Agar (B569324) well diffusion: In this method, a standardized inoculum of the microorganism is spread on an agar plate, and wells are punched into the agar and filled with the test compound. The diameter of the zone of inhibition around the well is measured to assess activity researchgate.net.
Antitumor Activity Assays:
The cytotoxic and antiproliferative effects of dibenzofuran derivatives on cancer cells are assessed using a variety of cell-based assays:
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with a compound to determine if it causes cell cycle arrest.
Apoptosis Assays: Various methods, such as Annexin V staining or caspase activity assays, are used to detect and quantify the induction of apoptosis in cancer cells.
The table below provides a summary of common in vitro profiling methodologies.
| Assay Type | Purpose | Key Parameters |
| CYP Inhibition Assay | To determine the inhibitory effect on Cytochrome P450 enzymes | IC50, Ki |
| Kinase Inhibition Assay | To measure the inhibition of specific protein kinases | IC50 |
| Broth Microdilution | To determine the minimum inhibitory concentration against microorganisms | MIC |
| Agar Well Diffusion | To assess the antimicrobial activity of a compound | Zone of Inhibition |
| MTT Assay | To measure the cytotoxic/antiproliferative effects on cancer cells | IC50, GI50 |
Advanced Chemical Reactions and Transformations Involving 2 Dibenzofuran 2 Ylethanamine
Organometallic Catalysis with Aminoethyl Moieties (e.g., Gold-Catalyzed Hydroamination Reactions)
The primary amine of 2-Dibenzofuran-2-ylethanamine can serve as a nucleophile in organometallic-catalyzed reactions, such as gold-catalyzed hydroamination. This reaction involves the addition of the N-H bond across an unsaturated carbon-carbon bond, providing an efficient route to more complex amine structures. Gold catalysts are particularly effective in activating alkynes, allenes, and alkenes towards nucleophilic attack. acs.orgnih.govfrontiersin.org
In a typical gold-catalyzed intermolecular hydroamination, a cationic gold(I) complex activates an alkyne or allene, making it more susceptible to nucleophilic attack by the primary amine of this compound. The reaction with allenes can lead to the formation of allylic amines, while the reaction with alkynes can yield enamines or imines, which may subsequently be reduced to the corresponding saturated amines. The regioselectivity of the addition is influenced by the substitution pattern of the unsaturated substrate and the nature of the gold catalyst and its ligands. acs.orgnih.gov
The general mechanism for the gold-catalyzed hydroamination of an alkyne with a primary amine like this compound is proposed to involve the coordination of the alkyne to the gold(I) catalyst, followed by nucleophilic attack of the amine. frontiersin.org Subsequent protonolysis regenerates the catalyst and releases the enamine or imine product.
| Alkyne Substrate | Gold Catalyst System | Solvent | Temperature (°C) | Potential Product |
|---|---|---|---|---|
| Phenylacetylene | (Ph3P)AuCl / AgOTf | Dioxane | 80-100 | N-(1-phenylethenyl)dibenzofuran-2-ylethanamine |
| 1-Hexyne | IPrAuCl / AgSbF6 | Toluene | 60-80 | N-(hexan-2-ylidene)dibenzofuran-2-ylethanamine |
| Dimethylacetylenedicarboxylate | AuCl3 | Acetonitrile (B52724) | 25-40 | Dimethyl 2-((2-(dibenzofuran-2-yl)ethyl)amino)maleate |
Metalation Reactions Involving Amine Functionality
The dibenzofuran (B1670420) nucleus can be functionalized through directed ortho-metalation (DoM), a powerful strategy for regioselective C-H bond activation. wikipedia.orgbaranlab.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing deprotonation to the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with various electrophiles. nih.govuwindsor.ca
For this compound, the primary amine can potentially act as a directing group. However, the acidic protons of the primary amine would be preferentially abstracted by the organolithium base. Therefore, it is necessary to protect the amine, for example, as a tert-butyl carbamate (B1207046) (Boc) or by converting it to a tertiary amine, to enable its function as a DMG. The oxygen atom of the dibenzofuran core also directs metalation to the C1 and C9 positions. The regiochemical outcome of the metalation would depend on the relative directing ability of the protected aminoethyl group versus the endocyclic oxygen.
Alternatively, direct lithiation of the dibenzofuran ring can be achieved, followed by reaction with an electrophile. The positions most susceptible to deprotonation on the unsubstituted dibenzofuran ring are C4 and C6.
| Protecting Group (PG) | Metalating Agent | Quenching Electrophile | Potential Position of Functionalization | Potential Product |
|---|---|---|---|---|
| Boc | sec-BuLi / TMEDA | (CH3)2S2 | C1 or C3 | tert-butyl (2-(1-(methylthio)dibenzofuran-2-yl)ethyl)carbamate or tert-butyl (2-(3-(methylthio)dibenzofuran-2-yl)ethyl)carbamate |
| Boc | n-BuLi | I2 | C1 or C3 | tert-butyl (2-(1-iododibenzofuran-2-yl)ethyl)carbamate or tert-butyl (2-(3-iododibenzofuran-2-yl)ethyl)carbamate |
Transmetalation Processes in Synthetic Organic Chemistry
Transmetalation is a fundamental step in many cross-coupling reactions, involving the transfer of an organic group from one metal to another. uni-goettingen.denih.gov An organolithium or organoboron derivative of this compound, generated via metalation or other means, could undergo transmetalation to a transition metal catalyst, such as palladium or copper. This process is a key step in widely used reactions like the Suzuki-Miyaura, Stille, and Negishi couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. illinois.edursc.org
For instance, a lithiated derivative of N-protected this compound could be transmetalated to a zinc, boron, or tin reagent. The resulting organometallic species can then participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides/triflates. This strategy would allow for the introduction of various substituents onto the dibenzofuran core, further diversifying the molecular structure.
The efficiency of the transmetalation step is influenced by factors such as the nature of the metals, the ligands on the transition metal catalyst, and the solvent system. nih.gov
Functionalization for Chemical Probe or Conjugate Development
The primary amine of this compound is a versatile functional handle for the attachment of chemical probes, reporter groups, or for conjugation to biomolecules. Common functionalization strategies target this nucleophilic amine.
N-Hydroxysuccinimide (NHS) Ester Coupling: NHS esters are widely used amine-reactive reagents that form stable amide bonds with primary amines under mild conditions, typically at a pH of 7.2-9. nih.govthermofisher.comlumiprobe.com This method is frequently employed to label proteins and other biomolecules with fluorescent dyes, biotin, or other tags. researchgate.netnih.gov this compound can be readily conjugated to a variety of NHS ester-activated molecules.
Sulfonamide Formation: Reaction of this compound with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, yields a stable sulfonamide linkage. cbijournal.comorganic-chemistry.org This chemistry is central to the synthesis of many bioactive compounds and can be used to introduce a wide range of sulfonyl-containing groups. nih.govresearchgate.netresearchgate.net
Urea (B33335) Formation: The primary amine can react with isocyanates to form urea derivatives. wikipedia.orgasianpubs.org This reaction is typically high-yielding and proceeds under mild conditions without the need for a catalyst. nih.govmdpi.comwestlake.edu.cn Urea linkages are common in medicinal chemistry and can be used to link this compound to other molecular fragments.
| Reaction Type | Reagent | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| NHS Ester Coupling | Fluorescein-NHS ester | NaHCO3 (aq) | DMF/Water | pH 8.3, Room Temperature, 1-4 h |
| Sulfonamide Formation | Dansyl chloride | Pyridine | CH2Cl2 | 0 °C to Room Temperature, 2-12 h |
| Urea Formation | Phenyl isocyanate | None | THF | Room Temperature, 1-3 h |
Future Directions and Identified Research Gaps in Dibenzofuran 2 Ylethanamine Research
Development of Innovative and Sustainable Synthetic Pathways
A primary gap in the current research is the development of efficient and environmentally benign methods for synthesizing 2-Dibenzofuran-2-ylethanamine and its analogues. Traditional synthetic routes for related heterocyclic compounds can be resource-intensive. Future research should prioritize sustainable methodologies.
Key Research Objectives:
Catalyst Development: Exploring the use of recyclable and low-cost catalysts, such as palladium-on-carbon (Pd/C), which has been shown to be effective for synthesizing related benzofuran (B130515) derivatives. chemistryviews.org Such catalysts are stable, easy to remove via filtration, and can be reused multiple times. chemistryviews.org
Green Solvents: Moving away from hazardous organic solvents towards greener alternatives.
Atom Economy: Designing synthetic routes, such as cascade reactions, that maximize the incorporation of starting materials into the final product, minimizing waste.
Microwave-Assisted Synthesis: Investigating microwave irradiation techniques, which have been successfully used to produce benzofuran derivatives with short reaction times and high yields. nih.gov
| Synthetic Approach | Traditional Methods | Proposed Sustainable Innovations | Key Advantages of Innovation |
| Catalysis | Often use stoichiometric, non-recoverable reagents. | Reusable solid-phase catalysts (e.g., Pd/C). chemistryviews.org | Reduced cost, simplified purification, lower environmental impact. chemistryviews.org |
| Reaction Conditions | High temperatures, long reaction times, harsh reagents. | Microwave-assisted reactions, moderate reaction conditions. biointerfaceresearch.comnih.gov | Increased reaction speed, higher yields, improved energy efficiency. nih.gov |
| Synthetic Strategy | Multi-step, linear synthesis. | One-pot cascade reactions, intramolecular cyclizations. biointerfaceresearch.comnih.gov | Fewer purification steps, reduced solvent use, improved overall efficiency. |
Application of Advanced Characterization Techniques to Complex Analogues
As more complex analogues of this compound are synthesized, advanced characterization techniques will be essential to confirm their structures and purity. While standard methods are effective, the structural rigidity and potential for complex substitution patterns in dibenzofurans necessitate a sophisticated analytical approach.
Future Analytical Strategies:
Multi-dimensional NMR: Employing 2D-NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign proton and carbon signals, which is crucial for verifying regiochemistry in substituted analogues. researchgate.net
High-Resolution Mass Spectrometry (HRMS): Using HRMS to determine the exact molecular formula, confirming the elemental composition of novel compounds. researchgate.net
X-ray Crystallography: Obtaining single-crystal X-ray structures to provide definitive proof of molecular structure and stereochemistry, as has been done for complex copper(II)-cyclen derivatives of dibenzofuran (B1670420). researchgate.net
| Analytical Technique | Information Provided | Relevance to Complex Analogues |
| 1D & 2D NMR Spectroscopy | Connectivity of atoms, chemical environment. researchgate.net | Essential for elucidating the precise substitution patterns and stereochemistry of new derivatives. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. researchgate.net | Confirms the identity of synthesized compounds and helps identify impurities. |
| FT-IR Spectroscopy | Presence of functional groups. researchgate.netresearchgate.net | Verifies key chemical transformations during synthesis. |
| X-Ray Crystallography | Absolute 3D structure and solid-state packing. researchgate.net | Provides unequivocal structural proof for novel or structurally ambiguous compounds. |
Refinement of Computational Models for Enhanced Predictive Accuracy
Computational chemistry offers a powerful tool for predicting the properties and activities of new molecules, thereby guiding synthetic efforts. For this compound, refining computational models can accelerate the discovery of derivatives with desired characteristics.
Areas for Computational Advancement:
Density Functional Theory (DFT): Expanding the use of DFT studies to predict reaction energies, barrier heights, and molecular parameters for various synthetic pathways. nih.gov This can help in understanding reaction mechanisms and optimizing conditions. nih.gov
Molecular Docking: Performing in-silico docking studies to predict the binding affinity of this compound analogues against various biological targets, helping to prioritize compounds for synthesis and biological testing. epa.gov
ADME/Tox Prediction: Utilizing computational platforms to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, identifying candidates with good drug-like potential early in the development process. nih.gov
| Computational Model | Application in Dibenzofuran Research | Potential Predictive Outcome |
| Density Functional Theory (DFT) | Investigating reaction pathways and molecular stability. nih.gov | Identification of the most energetically favorable synthetic routes. |
| Molecular Docking | Simulating the interaction between a ligand and a biological target. epa.gov | Prediction of binding affinity and potential pharmacological targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Guiding the design of analogues with enhanced potency. |
| ADME Prediction Models | Evaluating drug-likeness based on molecular properties. nih.gov | Early identification of candidates with favorable pharmacokinetic profiles. |
Elucidation of Broader Pharmacological Profiles and Polypharmacology
The dibenzofuran scaffold is present in numerous compounds with a wide array of biological activities. iscience.inresearchgate.net A significant research gap is the comprehensive pharmacological profiling of this compound and its derivatives to uncover their full therapeutic potential and understand their polypharmacology (i.e., their ability to interact with multiple biological targets).
Suggested Research Trajectories:
Broad-Spectrum Screening: Testing against a wide panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation and neurodegenerative diseases. researchgate.netresearchgate.net
Mechanism of Action Studies: For any identified activities, conducting in-depth studies to elucidate the specific molecular mechanisms by which these compounds exert their effects.
Analogue Synthesis and SAR: Synthesizing a library of related compounds to establish Structure-Activity Relationships (SAR), which can guide the optimization of lead compounds.
| Pharmacological Area | Observed Activity in Dibenzofuran Derivatives | Potential for this compound |
| Anticancer | Cytotoxicity against various cancer cell lines. researchgate.net | Investigation as a novel scaffold for antineoplastic agents. |
| Antibacterial/Antifungal | Activity against strains like S. aureus and B. subtilis. researchgate.net | Development of new antimicrobial agents to combat resistant pathogens. |
| Anti-inflammatory | Known anti-inflammatory behavior in some derivatives. researchgate.net | Exploration for treating inflammatory disorders. |
| Neuroprotective | Inhibition of enzymes like monoamine oxidase B (MAO-B) by related benzofurans. mdpi.com | Potential application in neurodegenerative diseases like Parkinson's or Alzheimer's. |
Exploration of Novel Applications in Chemical Biology and Materials Science
Beyond pharmacology, the rigid, planar structure of the dibenzofuran core suggests potential applications in other fields. Future research should not be limited to medicinal chemistry but should also explore its utility in chemical biology and materials science.
Identified Opportunities:
Chemical Probes: Developing fluorescently tagged derivatives of this compound to serve as chemical probes for studying biological systems. The inherent fluorescence of some related benzofurans supports this possibility. biosynth.com
Organic Electronics: Investigating the use of dibenzofuran derivatives as components in organic light-emitting devices (OLEDs), an application for which some members of this chemical class have already been explored. ekb.eg
Molecular Recognition: Designing and synthesizing derivatives with specific shapes and functionalities for use in molecular recognition and catalysis, leveraging the rigid structure of the dibenzofuran backbone. researchgate.net
| Field of Application | Relevant Property of Dibenzofuran Scaffold | Potential Future Application |
| Chemical Biology | Structural rigidity, potential for fluorescent tagging. | Development of molecular probes for cellular imaging and target identification. biosynth.com |
| Materials Science | Thermal robustness, aromatic system. ekb.eg | Use as building blocks for organic electronic materials like OLEDs. ekb.eg |
| Supramolecular Chemistry | Defined shape and ability to be functionalized. researchgate.net | Creation of novel host-guest systems or self-assembling materials. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-dibenzofuran-2-ylethanamine, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis of benzofuran-derived amines typically involves reductive amination or azide reduction. For example, Pd/C-catalyzed hydrogenation of azide intermediates (e.g., as described for structurally similar compounds) can achieve ~79% yield under controlled conditions (CH₂Cl₂/CH₃OH gradient elution) . Key parameters include solvent polarity, catalyst loading, and reaction time. Optimization should include purity analysis via TLC or HPLC to monitor intermediate formation.
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the benzofuran ring and ethanamine chain. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight, while FT-IR identifies amine functional groups. For isomers or impurities, High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography may resolve ambiguities .
Q. How can researchers address solubility challenges when working with this compound in aqueous systems?
- Methodological Answer : Solubility can be enhanced using co-solvents like DMSO or ethanol (10-20% v/v). For in vitro assays, buffered solutions (pH 6–8) with cyclodextrin derivatives may stabilize the compound. Pre-formulation studies, including dynamic light scattering (DLS), can assess aggregation behavior .
Q. What stability tests are recommended for ensuring the compound’s integrity under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 4 weeks, with HPLC analysis to detect degradation products. Long-term storage at -20°C in amber vials under nitrogen is advised. Monitor for oxidation by including antioxidants (e.g., BHT) in lyophilized samples .
Advanced Research Questions
Q. How can enantiomers of this compound be separated, and what chiral resolution methods are most effective?
- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC enable enantiomer separation. Alternatively, diastereomeric salt formation with tartaric acid derivatives can resolve enantiomers. Circular Dichroism (CD) spectroscopy validates optical purity post-separation .
Q. What strategies are recommended for investigating the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For receptor studies, competitive assays with fluorescent ligands (e.g., FITC-labeled analogs) provide real-time kinetics. Molecular docking simulations (using software like AutoDock Vina) can predict binding modes .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., in vitro enzyme inhibition vs. cell-based viability assays). Replicate experiments under standardized conditions (pH, temperature, cell lines). Analyze batch-to-batch purity via LC-MS and consider metabolite interference .
Q. What computational approaches are suitable for modeling the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) predict frontier molecular orbitals and reaction pathways. Molecular dynamics (MD) simulations assess solvation effects. PubChem or DSSTox databases provide structural templates for parameterization .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?
- Methodological Answer : Synthesize analogs with modifications to the benzofuran ring (e.g., halogenation) or ethanamine chain (e.g., alkylation). Test derivatives in parallelized bioassays (e.g., 96-well plate format) and correlate substituent effects with activity using multivariate regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
